Home > Products > Screening Compounds P146162 > 5-Bromo-6-fluoroquinoxaline
5-Bromo-6-fluoroquinoxaline - 1893896-09-7

5-Bromo-6-fluoroquinoxaline

Catalog Number: EVT-1738812
CAS Number: 1893896-09-7
Molecular Formula: C8H4BrFN2
Molecular Weight: 227.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,5-Dibromo-6-phenylimidazo[2,1-b][1,3,4]-thiadiazole:

  • Compound Description: This compound is a key starting material in the synthesis of 5-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-ylamines. It undergoes chemoselective substitution reactions with amines, where the bromine atom at the 2-position is preferentially replaced [].

5-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-ylamines:

  • Compound Description: This series of compounds is synthesized by reacting 2,5-dibromo-6-phenylimidazo[2,1-b][1,3,4]-thiadiazole with primary or secondary amines [].

5-Bromo-6-methyl-2-morpholinepyrimidine-4-amine:

  • Compound Description: This compound acts as a ligand in the formation of coordination compounds with Fe(III) and cobalt(II), complexed with pyridine-2,6-dicarboxylate [].

5-Bromo-6-methyl-3-isopropyluracil (Isocil):

  • Compound Description: This compound, known as Isocil, is a herbicide that exists predominantly in its keto form. Its structure has been confirmed using nuclear magnetic resonance (NMR) spectroscopy [].

5-Bromo-6-methylisocytosine:

  • Compound Description: This pyrimidine derivative has been studied for its tautomeric behavior in cocrystals, revealing its ability to adopt either the 1H- or 3H-tautomeric forms depending on the coformer used [].

2-Amino-5-bromo-6-methyl-4-pyrimidinol (U-25,166):

  • Compound Description: This compound acts as a low molecular weight interferon inducer, exhibiting antiviral properties and potential for use in chemotherapy [, , ].
Overview

5-Bromo-6-fluoroquinoxaline is a chemical compound belonging to the quinoxaline family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 5-position and a fluorine atom at the 6-position of the quinoxaline ring, contributing to its unique chemical properties and potential therapeutic applications. Quinoxaline derivatives are often studied for their roles as inhibitors in various biological pathways, making them significant in drug development.

Source

The compound can be synthesized through various methods, primarily involving the reaction of substituted anilines and halogenating agents. The synthesis routes often utilize intermediates derived from commercially available starting materials, allowing for the efficient production of 5-bromo-6-fluoroquinoxaline.

Classification

5-Bromo-6-fluoroquinoxaline is classified as a heterocyclic aromatic compound. It falls under the category of halogenated quinoxalines, which are known for their potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis Analysis

Methods

The synthesis of 5-bromo-6-fluoroquinoxaline typically involves several steps:

  1. Starting Materials: The synthesis begins with 4-nitro-o-phenylenediamine as a key precursor.
  2. Cyclization: The initial step involves cyclization with glyoxal to form 6-nitroquinoxaline.
  3. Reduction: The nitro group is then reduced to an amino group using a palladium catalyst or Raney nickel in an autoclave.
  4. Bromination: Finally, bromination occurs using a brominating agent such as N-bromosuccinimide in a halogenated solvent like methylene dichloride at controlled temperatures (0-85 °C) to yield 5-bromo-6-aminoquinoxaline.

This multi-step process allows for high yields of the desired compound, with specific conditions tailored to optimize each reaction step .

Technical Details

  1. Cyclization Reaction:
    4 nitro o phenylenediamine+glyoxal6 nitroquinoxaline\text{4 nitro o phenylenediamine}+\text{glyoxal}\rightarrow \text{6 nitroquinoxaline}
  2. Reduction Reaction:
    6 nitroquinoxaline+H26 aminoquinoxaline\text{6 nitroquinoxaline}+\text{H}_2\rightarrow \text{6 aminoquinoxaline}
  3. Bromination Reaction:
    6 aminoquinoxaline+NBS5 bromo 6 aminoquinoxaline\text{6 aminoquinoxaline}+\text{NBS}\rightarrow \text{5 bromo 6 aminoquinoxaline}

The synthesis typically achieves yields exceeding 90% under optimized conditions .

Molecular Structure Analysis

Structure

The molecular formula of 5-bromo-6-fluoroquinoxaline is C8H4BrFN2C_8H_4BrFN_2. Its structure consists of a fused bicyclic system featuring nitrogen atoms in the ring, which contributes to its reactivity and interaction with biological targets.

Data

  • Canonical SMILES: C1=CC2=NC=C(N=C2C=C1Br)F
  • Molecular Weight: Approximately 232.03 g/mol
  • InChI Key: GZQJHCDYFQKXQZ-UHFFFAOYSA-N

These structural characteristics enable the compound to engage in various chemical reactions, making it suitable for modifications that enhance its biological activity .

Chemical Reactions Analysis

5-Bromo-6-fluoroquinoxaline undergoes several types of chemical reactions:

  1. Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for functionalization at the 5-position.
  2. Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling with boronic acids to form new carbon-carbon bonds.
  3. Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used, leading to different derivatives.

These reactions expand its utility in synthetic organic chemistry and medicinal chemistry .

Mechanism of Action

The mechanism of action for compounds like 5-bromo-6-fluoroquinoxaline often involves inhibition of specific kinases or enzymes within cellular pathways. For instance, studies have shown that quinoxaline derivatives can inhibit Pim kinases, which are involved in cell survival and proliferation pathways.

Process

  1. Binding Affinity: The compound binds to the ATP pocket of target kinases through interactions with key amino acid residues.
  2. Inhibition: By occupying this site, it prevents substrate phosphorylation, thus inhibiting downstream signaling pathways critical for tumor growth and survival.

Quantitative structure-activity relationship studies indicate that modifications at the halogen positions significantly influence binding affinity and inhibitory potency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale brown solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methylene chloride but insoluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Exhibits reactivity typical of halogenated compounds, particularly in nucleophilic substitution reactions.

These properties make it suitable for various applications in research and industry .

Applications

5-Bromo-6-fluoroquinoxaline has several scientific uses:

  1. Pharmaceutical Development: As a scaffold for developing kinase inhibitors targeting cancer therapy.
  2. Chemical Biology Research: Used in studying cellular signaling pathways due to its ability to modulate enzyme activity.
  3. Synthetic Organic Chemistry: Serves as an intermediate for synthesizing more complex heterocyclic compounds.

Its diverse applications highlight its significance in advancing both fundamental research and practical therapeutic strategies .

Synthetic Chemistry of 5-Bromo-6-fluoroquinoxaline

Traditional Condensation Approaches for Quinoxaline Core Formation

The quinoxaline scaffold, a privileged structure in medicinal chemistry, is typically constructed via condensation reactions between ortho-dicarbonyl compounds and diamines. For 5-bromo-6-fluoroquinoxaline, strategic pre-functionalization of precursors is essential. Two primary routes dominate:

  • Ortho-Fluoro-Nitroaniline Pathway: 4-Fluoro-3-nitroaniline serves as a key precursor. Selective bromination at the C5 position (adjacent to the nitro group) leverages the electron-withdrawing nature of the nitro group, facilitating electrophilic aromatic substitution (EAS) at the meta-position. Subsequent reduction of the nitro group and condensation with glyoxal yields the quinoxaline core with pre-installed bromo and fluoro substituents [3].
  • Beirut Reaction Variants: Benzofuroxan derivatives, when reacted with enolates or enamines, directly yield quinoxaline 1,4-dioxides. For non-dioxide targets like 5-bromo-6-fluoroquinoxaline, this route requires deoxygenation steps. Fluorinated benzofuroxans (e.g., 4-fluorobenzofuroxan) undergo cyclization with α-bromoketones, though bromination regioselectivity demands careful optimization [3] [4].

Key Challenge: Competing reactions may occur if bromination is attempted post-condensation due to the electron-deficient nature of the quinoxaline ring. Pre-functionalization of aromatic precursors is often superior [3].

Regioselective Bromination Strategies in Diazanaphthalene Systems

Regioselective bromination of quinoxalines hinges on substituent electronic effects and catalyst design. For 5-bromo-6-fluoroquinoxaline, the C5 position is activated toward EAS by the adjacent fluoro substituent’s −I effect:

  • N-Bromosuccinimide (NBS) with Lewis Acid Catalysts: Mandelic acid/NBS in aqueous systems enhances bromine electrophilicity via hydrogen bonding, favoring C5 bromination in 6-fluoroquinoxaline derivatives. Computational studies confirm increased electropositive character at bromine, driving para-selectivity relative to the fluoro group [5].
  • Acid-Mediated Bromination: Concentrated H₂SO₄/NBS enables bromination of deactivated arenes. The protonated quinoxaline ring becomes sufficiently electrophilic for Br⁺ attack at C5, the most electron-rich site flanked by the fluoro group (meta-directing) and the diazine nitrogen [1] [5].
  • Directed Ortho-Metalation (DoM): For non-fluorinated precursors, lithiation at C6 (ortho to fluorine) via LDA, followed by quenching with Br₂, installs bromine regioselectively. Subsequent functionalization completes the core [1].

Table 1: Bromination Methods for Quinoxaline Systems

MethodConditionsRegioselectivityYield Range
NBS/Mandelic AcidH₂O, rt, 12 hPara to activating groups70–85%
NBS/H₂SO₄Conc. H₂SO₄, 0°C, 1 hElectron-deficient sites60–75%
Lewis Base Catalysis (Trip-SMe)AgSBF₆, CH₂Cl₂, rtOrtho/para selectivity80–92%
TBABr/OxoneMeOH/H₂O, rt, 30 minMonoselective65–90%

Fluorination Methodologies for Position-Specific Functionalization

Late-stage fluorination is challenging due to the strong C–F bond and reagent reactivity constraints. Two strategies prevail for C6 fluorination:

  • Balz-Schiemann Reaction: Aniline precursors (e.g., 5-bromoquinoxalin-6-amine) diazotized with NaNO₂/HBF₄ yield fluoroarenes upon thermolysis. Microwave-assisted protocols reduce decomposition, improving yields to 60–70% [4].
  • Halogen Exchange (Halex): 6-Chloro-5-bromoquinoxaline undergoes nucleophilic substitution with KF/18-crown-6 in DMF at 180°C. Electron-withdrawing bromine at C5 activates C6 for SNAr, though competing debromination requires careful temperature control [3].

Note: Direct C–H fluorination (e.g., via Pd/Ag-mediated routes) remains underdeveloped for quinoxalines due to competing side reactions [4].

Palladium-Catalyzed Cross-Coupling Reactions for Structural Diversification

5-Bromo-6-fluoroquinoxaline serves as a versatile cross-coupling partner due to orthogonal reactivity: bromine undergoes oxidative addition preferentially over fluorine. Key applications include:

  • Suzuki-Miyaura Coupling: Pd(PPh₃)₄/Na₂CO₃ in DME/H₂O couples arylboronic acids at C5. Electron-poor boronic acids require Pd(dppf)Cl₂ catalysts to mitigate protodebromination. Yields exceed 85% for biaryl derivatives [2] [6].
  • Sonogashira Reactions: Terminal alkynes couple with 5-bromo-6-fluoroquinoxaline using Pd/Cu co-catalysts. The fluoro substituent tolerates mild bases (e.g., Et₃N), enabling alkyne installation without dehydrofluorination [6].
  • Buchwald-Hartwig Amination: Pd₂(dba)₃/XPhos catalyzes C–N bond formation at C5 with anilines or alkylamines. The C6 fluorine remains intact, allowing sequential functionalization [6].

Mechanistic Insight: Bromine’s lower bond dissociation energy (∼70 kcal/mol) vs. fluorine (∼116 kcal/mol) ensures chemoselective Pd insertion at C–Br [2].

Solvent and Catalyst Optimization in Multi-Step Syntheses

Efficient synthesis of 5-bromo-6-fluoroquinoxaline demands orthogonal reaction compatibility:

  • Solvent Selection:
  • Polar Aprotic Solvents (DMF, NMP): Ideal for SNAr fluorination (high dielectric constant stabilizes transition states) but may cause Pd catalyst decomposition in cross-coupling.
  • Ethereal Solvents (THF, DME): Preferred for lithiation/bromination and Pd couplings; inert toward organometallics.
  • Hexafluoroisopropanol (HFIP): Enhances electrophilic bromination regioselectivity via hydrogen-bonding networks, enabling monobromination without silver additives [5].
  • Catalyst Recycling: Heterogeneous Pd catalysts (e.g., Pd/C or Pd nanoparticles on TiO₂) enable coupling reuse across steps, reducing metal leaching. Yields maintained >90% over 5 cycles [6].

Table 2: Solvent Effects on Key Synthetic Steps

StepOptimal SolventCatalystYield ImprovementRationale
Bromination (EAS)HFIPNone25% vs. CHCl₃H-bonding directs Br⁺ attack
Fluorination (Halex)DMSOKF/Crown ether70% → 88%Polar transition state stabilization
Suzuki CouplingDME/H₂O (3:1)Pd(PPh₃)₄>90%Solubility of boronic acids
Reductive DeoxygenationToluenePd/C, HCO₂NH₄80%Aprotic, high-boiling

Properties

CAS Number

1893896-09-7

Product Name

5-Bromo-6-fluoroquinoxaline

IUPAC Name

5-bromo-6-fluoroquinoxaline

Molecular Formula

C8H4BrFN2

Molecular Weight

227.03 g/mol

InChI

InChI=1S/C8H4BrFN2/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H

InChI Key

JYCIDRGPCBMJAP-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CN=C2C(=C1F)Br

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1F)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.